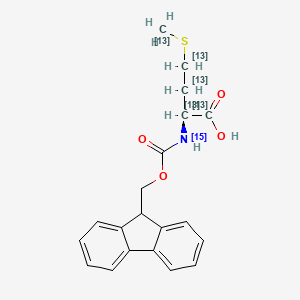

Fmoc-Met-OH-13C5,15N

Description

The exact mass of the compound this compound is 377.13293840 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,10+1,11+1,18+1,19+1,21+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-MXMKRAELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745885 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217437-64-3 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217437-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Researcher's Guide to Stable Isotope Labeling in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biological research and pharmaceutical development, understanding the intricate fluctuations of the proteome is paramount. Stable isotope labeling (SIL) has emerged as a powerful and versatile strategy for accurate and robust quantitative proteomics, enabling researchers to decipher complex biological processes, identify potential drug targets, and elucidate mechanisms of action. This in-depth technical guide provides a comprehensive overview of the core principles, experimental workflows, and comparative analysis of the most prominent SIL techniques.

Introduction to Stable Isotope Labeling

Stable isotope labeling involves the incorporation of non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) into proteins or peptides.[1][2] This creates a mass shift that can be precisely detected by mass spectrometry (MS). By comparing the signal intensities of the "light" (natural abundance isotope) and "heavy" (stable isotope-labeled) forms of a peptide, researchers can accurately quantify the relative abundance of that peptide—and by extension, its parent protein—between different samples.[1][3] This comparative analysis is crucial for studying changes in protein expression under various conditions, such as disease states or drug treatments.[1]

The key advantage of SIL methods is the ability to combine samples at an early stage of the experimental workflow. This co-processing minimizes experimental variability that can be introduced during sample preparation, digestion, and analysis, leading to higher accuracy and precision in quantification compared to label-free approaches.

There are two primary strategies for introducing stable isotopes: metabolic labeling and chemical labeling.

Metabolic Labeling: In Vivo Incorporation of Isotopes

Metabolic labeling integrates stable isotopes into proteins in vivo as the cells grow and synthesize new proteins. This approach is highly accurate as the label is incorporated during the natural biological processes of the cell.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (commonly lysine and arginine). After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the heavy to light peptide signals provides a direct measure of the relative protein abundance.

Experimental Workflow for SILAC

The SILAC workflow consists of two main phases: an adaptation phase and an experimental phase.

Caption: General experimental workflow for a SILAC experiment.

¹⁵N Metabolic Labeling

For organisms where amino acid auxotrophy is not established or for whole-organism studies, uniform metabolic labeling with ¹⁵N is a powerful alternative. In this method, the organism is grown in a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵N ammonium salts). This results in the incorporation of ¹⁵N into all nitrogen-containing amino acids and, consequently, all proteins. This technique has been successfully applied to bacteria, yeast, plants, and even small mammals.

Experimental Workflow for ¹⁵N Metabolic Labeling

Caption: General workflow for ¹⁵N metabolic labeling experiments.

Chemical Labeling: In Vitro Isotope Tagging

Chemical labeling methods introduce stable isotopes to proteins or peptides in vitro after extraction from cells or tissues. This approach offers greater flexibility as it can be applied to virtually any type of sample, including tissues and body fluids, where metabolic labeling is not feasible.

Isobaric Labeling: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are the most widely used chemical labeling techniques. These methods utilize a set of isobaric tags, meaning they have the same total mass. The tags consist of a reporter group, a balance group, and a peptide-reactive group that covalently binds to the N-terminus and lysine residues of peptides.

Peptides from different samples are labeled with different isobaric tags and then combined. In the initial MS1 scan, the identically labeled peptides from different samples are indistinguishable as a single peak. However, upon fragmentation during tandem mass spectrometry (MS/MS), the tags release reporter ions of different masses. The relative intensities of these reporter ions are then used to quantify the peptide abundance across the different samples. iTRAQ and TMT reagents are available in various multiplexing formats (e.g., 4-plex, 8-plex for iTRAQ; up to 18-plex for TMT), allowing for the simultaneous comparison of multiple samples.

Experimental Workflow for Isobaric Labeling (iTRAQ/TMT)

Caption: General workflow for iTRAQ and TMT experiments.

Isotope-Coded Affinity Tags (ICAT)

The ICAT method was one of the earliest chemical labeling techniques developed. It utilizes a pair of reagents, one "light" (containing hydrogen) and one "heavy" (containing deuterium), that specifically react with the sulfhydryl groups of cysteine residues. The ICAT reagent also contains a biotin tag, which allows for the affinity purification of the labeled peptides, thereby reducing sample complexity. After labeling two different protein samples with the light and heavy reagents, the samples are combined, digested, and the cysteine-containing peptides are isolated and analyzed by MS.

Comparison of Key Quantitative Proteomics Techniques

| Feature | SILAC | ¹⁵N Metabolic Labeling | iTRAQ / TMT | ICAT |

| Labeling Principle | In vivo metabolic | In vivo metabolic | In vitro chemical | In vitro chemical |

| Label Incorporation | Amino acids (Lys, Arg) | All N-containing amino acids | Peptide N-termini & Lys | Cysteine residues |

| Multiplexing | Typically 2-3 plex | 2-plex | Up to 18-plex (TMT) | 2-plex |

| Sample Types | Proliferating cells | Cells, whole organisms | Any protein sample | Any protein sample |

| Quantification | MS1 level (peptide pairs) | MS1 level (peptide pairs) | MS2/MS3 level (reporter ions) | MS1 level (peptide pairs) |

| Sample Complexity | No reduction | No reduction | No reduction | Reduced (Cys peptides) |

| Advantages | High accuracy, low variability | Labels entire proteome | High multiplexing, any sample type | Reduces sample complexity |

| Limitations | Limited to cell culture, low multiplexing | Incomplete labeling can be an issue, complex spectra | Reagent cost, potential for ratio distortion | Only quantifies Cys-containing proteins |

Detailed Experimental Protocols

SILAC Protocol

-

Adaptation Phase: Culture cells for at least five passages in SILAC-specific medium deficient in L-lysine and L-arginine, supplemented with either "light" (¹²C₆-Arg, ¹²C₆,¹⁴N₂-Lys) or "heavy" (e.g., ¹³C₆-Arg, ¹³C₆,¹⁵N₂-Lys) amino acids. Confirm >95% incorporation of heavy amino acids via mass spectrometry.

-

Experimental Phase: Plate the light and heavy cell populations and apply the desired experimental treatment to one population.

-

Sample Combination and Lysis: Harvest and combine the light and heavy cell populations in a 1:1 ratio. Lyse the combined cells using a suitable lysis buffer.

-

Protein Digestion: Perform in-solution or in-gel digestion of the protein lysate, typically with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry.

-

Data Analysis: Identify peptide pairs (light and heavy) and calculate the intensity ratios to determine relative protein abundance.

iTRAQ/TMT Protocol

-

Protein Extraction and Digestion: Extract proteins from each sample individually. Reduce, alkylate, and digest the proteins (typically 25-100 µg per sample) with trypsin overnight at 37°C.

-

Labeling: Dissolve the iTRAQ or TMT reagents in an organic solvent (e.g., anhydrous acetonitrile). Add the appropriate tag to each peptide digest and incubate for 1 hour at room temperature.

-

Quenching and Combining: Quench the labeling reaction with hydroxylamine. Combine all labeled samples in a 1:1 ratio.

-

Fractionation (Optional but Recommended): To reduce sample complexity, fractionate the combined peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze the labeled peptide mixture (or each fraction) by LC-MS/MS. The MS/MS method should be optimized for the fragmentation of the isobaric tags to generate reporter ions.

-

Data Analysis: Identify peptides from the fragment spectra and quantify the relative abundance based on the intensities of the reporter ions in the low-mass region of the MS2 spectrum.

Conclusion

Stable isotope labeling techniques are indispensable tools in modern proteomics, providing accurate and reproducible quantification of protein abundance. The choice of method depends on the specific research question, sample type, and desired level of multiplexing. Metabolic labeling methods like SILAC and ¹⁵N labeling offer the highest accuracy for cell culture and whole-organism studies, respectively. In contrast, chemical labeling techniques such as iTRAQ and TMT provide the flexibility to analyze any protein sample and offer significantly higher multiplexing capabilities, making them ideal for studies involving multiple conditions or time points. By carefully selecting and implementing the appropriate SIL strategy, researchers can gain profound insights into the complex and dynamic world of the proteome.

References

Unraveling Cellular Dynamics: A Technical Guide to 13C and 15N Amino Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, understanding the dynamic processes of proteins and metabolic pathways is paramount. Stable isotope labeling of amino acids with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has emerged as a cornerstone technology, providing researchers with an unprecedented ability to trace, quantify, and characterize biomolecules within complex biological systems. This in-depth technical guide explores the core principles, applications, and methodologies of ¹³C and ¹⁵N amino acid labeling, offering a comprehensive resource for scientists at the forefront of biomedical research.

Stable isotope-labeled amino acids are chemically identical to their naturally abundant counterparts but possess a greater mass due to the incorporation of heavier, non-radioactive isotopes.[1] This subtle mass difference allows for their distinction and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The choice between ¹³C and ¹⁵N labeling, or a combination of both, is dictated by the specific research question and the analytical technique employed.[3]

Core Applications: A Comparative Overview

The versatility of ¹³C and ¹⁵N labeled amino acids lends them to a wide array of applications, primarily in quantitative proteomics, metabolic flux analysis, and protein structure determination.

| Application | Primary Isotope(s) | Key Technique | Core Purpose |

| Quantitative Proteomics | ¹³C, ¹⁵N (often combined) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | To accurately quantify differences in protein abundance between different cell populations.[1][4] |

| Metabolic Flux Analysis (MFA) | ¹³C | Gas Chromatography-Mass Spectrometry (GC-MS), NMR | To trace the flow of carbon through metabolic pathways and determine the rates of metabolic reactions. |

| Protein Structure & Dynamics | ¹⁵N, ¹³C (often combined) | Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the three-dimensional structure and dynamic properties of proteins in solution. |

Quantitative Proteomics: The Power of SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The fundamental principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific essential amino acid (commonly lysine and arginine). One population is cultured in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing ¹³C and/or ¹⁵N labeled amino acids.

Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

Because the "heavy" and "light" peptides are chemically identical, they co-elute during chromatography. However, they are readily distinguished by the mass spectrometer due to the mass shift imparted by the stable isotopes. The ratio of the signal intensities of the heavy to light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

Experimental Protocol: SILAC for Quantitative Proteomics

1. Media Preparation:

-

Prepare SILAC DMEM or RPMI-1640 medium lacking L-lysine and L-arginine.

-

Supplement the "light" medium with standard L-lysine (e.g., 146 mg/L) and L-arginine (e.g., 84 mg/L).

-

Supplement the "heavy" medium with the corresponding stable isotope-labeled amino acids (e.g., ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine) at the same concentrations.

-

Add 10% dialyzed fetal bovine serum to both media to minimize the presence of unlabeled amino acids.

2. Cell Culture and Labeling:

-

Culture the chosen cell line in both "light" and "heavy" SILAC media for at least six cell doublings to ensure complete incorporation of the labeled amino acids. The labeling efficiency should be checked by mass spectrometry, aiming for >95% incorporation.

3. Experimental Treatment and Cell Harvest:

-

Once fully labeled, treat the "heavy" cells with the experimental condition (e.g., drug) and the "light" cells with the control condition.

-

Harvest the cells, for example, by trypsinization, and wash with PBS.

4. Cell Lysis and Protein Quantification:

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

5. Protein Digestion:

-

Take a defined amount of protein lysate (e.g., 100 µg) and perform in-solution or in-gel digestion with trypsin overnight at 37°C.

6. Peptide Cleanup and LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

-

Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap). Key parameters include a data-dependent acquisition mode, appropriate collision energy for fragmentation, and a mass tolerance of around 0.01 m/z.

7. Data Analysis:

-

Process the raw MS data using specialized software such as MaxQuant or Proteome Discoverer. The software will identify peptides, determine the heavy-to-light ratios for each peptide, and calculate the relative abundance of the corresponding proteins.

Metabolic Flux Analysis: Tracing the Path of Carbon

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. This method involves feeding cells a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, and then measuring the incorporation of the ¹³C label into downstream metabolites, including proteinogenic amino acids.

The pattern of ¹³C labeling in these amino acids provides a detailed history of the metabolic pathways that were active during their synthesis. By analyzing these labeling patterns using gas chromatography-mass spectrometry (GC-MS) or NMR, and applying computational modeling, researchers can reconstruct a map of the metabolic fluxes throughout the central carbon metabolism.

Experimental Protocol: ¹³C-MFA using GC-MS

1. ¹³C-Labeling Experiment:

-

Culture cells in a defined medium containing a specific ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose) at a known concentration. The choice of tracer depends on the pathways of interest.

-

Ensure cells are in a metabolic steady state during the labeling period.

2. Quenching of Metabolism:

-

Rapidly quench metabolic activity to preserve the in vivo labeling patterns. For adherent cells, this can be achieved by aspirating the medium and flash-freezing the plate in liquid nitrogen. For suspension cells, rapid filtration followed by washing with a cold saline solution and quenching in liquid nitrogen is effective.

3. Metabolite and Protein Extraction:

-

Extract metabolites and protein from the quenched cells. A common method involves using a cold methanol/chloroform/water mixture.

4. Protein Hydrolysis:

-

Isolate the protein pellet and hydrolyze it to its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours.

5. Derivatization of Amino Acids:

-

Dry the amino acid hydrolysate and derivatize the amino acids to make them volatile for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

6. GC-MS Analysis:

-

Analyze the derivatized amino acids using a GC-MS system. The gas chromatograph separates the individual amino acids, and the mass spectrometer detects the mass isotopomer distributions for each amino acid, revealing the extent and position of ¹³C labeling.

7. Data Analysis and Flux Calculation:

-

The mass isotopomer data, along with measured extracellular rates (e.g., glucose uptake, lactate secretion), are used as inputs for computational software (e.g., INCA, OpenFLUX2) to estimate the intracellular metabolic fluxes.

Protein Structure and Dynamics: Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. For proteins larger than ~10 kDa, isotopic labeling with ¹⁵N and often ¹³C is essential to resolve the otherwise overlapping signals in the NMR spectra.

By expressing a protein in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl, all nitrogen atoms in the protein will be ¹⁵N. This allows for the acquisition of a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each amino acid residue in the protein backbone (except for proline). The ¹H-¹⁵N HSQC spectrum is often referred to as the "fingerprint" of the protein and is highly sensitive to changes in the protein's structure and environment.

For complete structure determination, dual labeling with both ¹⁵N and ¹³C is typically required. This enables the use of a suite of three-dimensional NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) that correlate the backbone amide proton and nitrogen with the alpha and beta carbons, allowing for sequential assignment of the protein backbone.

Experimental Protocol: Expression and Purification of a ¹⁵N-Labeled Protein for NMR

1. Plasmid Transformation:

-

Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7).

2. Starter Culture:

-

Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) with a single colony and grow overnight.

3. Expression in Minimal Medium:

-

Prepare M9 minimal medium. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source (typically 1 g/L). For dual ¹⁵N, ¹³C labeling, also use [U-¹³C₆]glucose as the sole carbon source (typically 2 g/L).

-

Inoculate the minimal medium with the overnight starter culture.

-

Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

4. Cell Harvest and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

5. Protein Purification:

-

Clarify the lysate by centrifugation.

-

Purify the protein of interest from the supernatant using a combination of chromatography techniques, typically starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure the protein is in a monomeric and properly folded state.

6. NMR Sample Preparation:

-

Concentrate the purified protein to the desired concentration for NMR (typically 0.1-1 mM).

-

Exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). The buffer should have a low ionic strength and a pH that ensures protein stability and slows amide proton exchange.

-

Add 5-10% D₂O to the sample for the spectrometer's lock system.

7. NMR Data Acquisition:

-

Acquire a ¹H-¹⁵N HSQC spectrum to assess the quality of the sample (i.e., proper folding and dispersion of signals).

-

If the HSQC spectrum is of high quality, proceed with the acquisition of 3D NMR experiments for structure determination.

Conclusion

The strategic use of ¹³C and ¹⁵N labeled amino acids has revolutionized our ability to study the proteome and metabolome. From quantifying dynamic changes in protein expression in response to drug treatment to mapping the intricate network of metabolic pathways and determining the atomic-resolution structures of proteins, these stable isotope tracers are indispensable tools for modern biological and medical research. By providing a quantitative and dynamic view of cellular processes, ¹³C and ¹⁵N labeling will continue to be instrumental in advancing our understanding of disease mechanisms and in the development of novel therapeutics.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to Procuring and Utilizing Fmoc-Met-OH-¹³C₅,¹⁵N for Academic and Industrial Research

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled amino acids is crucial for a variety of applications, including quantitative proteomics, metabolic studies, and structural biology. This in-depth technical guide provides a detailed overview of where to source high-quality Fmoc-Met-OH-¹³C₅,¹⁵N, a vital building block for the synthesis of labeled peptides, and how to effectively incorporate it into experimental workflows.

Sourcing Fmoc-Met-OH-¹³C₅,¹⁵N: A Comparative Supplier Analysis

The procurement of specialized reagents is a critical first step in any research endeavor. For Fmoc-Met-OH-¹³C₅,¹⁵N, several reputable suppliers cater to the academic and industrial research communities. A summary of key suppliers and their product specifications is presented in the table below to facilitate an informed purchasing decision.

| Supplier | Product Number/Reference | Isotopic Enrichment | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 653640 | 98 atom % ¹³C, 98 atom % ¹⁵N | 97% (CP) | Contact for details |

| Cambridge Isotope Laboratories, Inc. | CNLM-4358-H | 99% ¹³C, 99% ¹⁵N | 98% | 0.1 g |

| Eurisotop | CNLM-4358-H-PK | 99% ¹³C, 99% ¹⁵N | 98% | Contact for quote |

| MedChemExpress | HY-W010803S1 | In-stock | High Purity | Contact for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Procurement Workflow for Specialized Reagents

The process of acquiring a specialized chemical like Fmoc-Met-OH-¹³C₅,¹⁵N for academic research involves several key stages, from initial identification of needs to the final receipt and storage of the product. The following diagram illustrates a typical procurement workflow.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Met-OH-¹³C₅,¹⁵N

The following is a generalized protocol for the incorporation of Fmoc-Met-OH-¹³C₅,¹⁵N into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is based on established methods and can be adapted for use with automated peptide synthesizers.

Materials and Reagents:

-

Fmoc-Met-OH-¹³C₅,¹⁵N

-

Rink Amide resin or other suitable solid support

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. This is typically done in two steps: a short initial treatment followed by a longer one.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and by-products.

-

Amino Acid Activation and Coupling:

-

Dissolve Fmoc-Met-OH-¹³C₅,¹⁵N (or another Fmoc-amino acid) and the coupling reagent in DMF.

-

Add the base (DIPEA) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF to remove any unreacted reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups. The specific cocktail and reaction time will depend on the amino acid composition of the peptide.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final isotopically labeled peptide using mass spectrometry and HPLC.

The following diagram provides a visual representation of the key steps in the solid-phase peptide synthesis workflow.

This guide provides a foundational understanding for sourcing and utilizing Fmoc-Met-OH-¹³C₅,¹⁵N. For specific applications, researchers should consult detailed literature and consider optimization of the synthesis protocol based on the target peptide sequence.

Part 1: General Safety and Handling for All Labeled Amino Acids

An In-depth Technical Guide to the Safety and Handling of Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for both radioactively and stable isotope-labeled amino acids. Adherence to these protocols is critical to ensure personnel safety, experimental integrity, and compliance with regulatory standards.

While the primary hazards differ significantly between radioactive and stable isotope-labeled compounds, some fundamental principles of laboratory safety apply to both.

1.1 Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and appropriate gloves when handling any chemical, including labeled amino acids.[1][2] For radioactively labeled compounds, specific glove types and more frequent changes may be necessary.[3]

-

Designated Work Areas: All work with labeled amino acids should be performed in a designated and clearly marked area to prevent cross-contamination.[1]

-

Hygiene: Handle all substances in accordance with good industrial hygiene and safety practices.[4] Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly after handling labeled compounds.

-

Ventilation: Ensure adequate ventilation to minimize inhalation exposure. For volatile radioactive compounds, work should be conducted in a certified fume hood.

1.2 Storage and Stability

-

General Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.

-

Stability: Be aware of the compound's stability. Some amino acid standards can degrade over time, especially with repeated freeze-thaw cycles or prolonged frozen storage. For instance, while many metabolite standards are stable for up to 10 freeze-thaw cycles, some, like adenosine and glutathione, may show variability. It is recommended that standard mixes be stored under refrigerated or frozen conditions for no longer than two weeks to avoid degradation.

-

Documentation: Maintain accurate records of receipt, use, and disposal for all labeled compounds, with particular stringency for radioactive materials.

1.3 Spill and Waste Management

-

Spill Procedures: In the event of a spill, prevent further spread if it is safe to do so. Absorb the spill with a suitable material, such as granulated clay, and collect it in a sealed, properly labeled container for disposal.

-

Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations. Waste streams for radioactive and non-radioactive materials must be strictly segregated.

Part 2: Stable Isotope-Labeled Amino Acids (SILAAs)

Stable isotope-labeled amino acids (SILAAs) are non-radioactive and are invaluable tools in proteomics and metabolomics. They contain heavy isotopes such as ¹³C, ¹⁵N, ²H (Deuterium), or ¹⁸O.

2.1 Safety and Handling

-

Primary Hazard: SILAAs are not radioactive and therefore do not pose a radiological hazard. The primary risks are the inherent chemical properties of the amino acids themselves.

-

Handling Precautions: Standard chemical handling precautions are sufficient. No special shielding or radiation monitoring is required.

-

Contamination Control: In experimental contexts like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the main concern is preventing cross-contamination between "light" and "heavy" samples, which can compromise quantitative accuracy.

-

Use dedicated and thoroughly cleaned equipment (pipettes, tube racks, etc.).

-

Wear powder-free nitrile gloves and change them frequently.

-

Perform all sample preparation in a clean environment, such as a laminar flow hood.

-

2.2 Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique for quantitative proteomics.

Methodology:

-

Adaptation Phase: Two populations of cells are cultured. One in "light" medium containing natural amino acids and the other in "heavy" medium where one or more essential amino acids (typically Arginine and Lysine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆-L-Lysine). This phase continues for several cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.

-

Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Sample Combination: After treatment, the light and heavy cell populations are combined, typically at a 1:1 ratio. This early-stage mixing minimizes downstream experimental variability.

-

Lysis and Protein Digestion: The combined cells are lysed, and the proteins are extracted. The protein mixture is then digested, usually with trypsin, to generate peptides.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. Peptides from the light and heavy samples are chemically identical but differ in mass, appearing as doublets in the mass spectrum.

-

Quantification: The relative abundance of a protein between the two samples is determined by comparing the peak intensities of the isotopic peptide pairs.

.dot

Caption: Workflow of a typical SILAC experiment.

Part 3: Radioactively Labeled Amino Acids

Amino acids labeled with radioactive isotopes like Carbon-14 (¹⁴C), Tritium (³H), and Sulfur-35 (³⁵S) are powerful tracers but require stringent safety protocols due to the risk of radiation exposure.

3.1 Safety and Handling

-

Primary Hazard: The main hazard associated with low-energy beta emitters like ¹⁴C and ³H is internal exposure from inhalation, ingestion, or skin absorption. External radiation dose is minimal as the beta particles have a very short range and may not penetrate the outer layer of skin.

-

Shielding: For low-energy beta emitters, shielding is generally not required for the quantities used in most laboratory settings. However, for high-energy beta emitters like Phosphorus-32 (³²P), plexiglass shielding is necessary.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of gloves and change them frequently. Some ¹⁴C-labeled compounds can migrate through standard laboratory gloves.

-

Lab Coat and Eye Protection: A lab coat and safety glasses are mandatory.

-

-

Monitoring:

-

Area Monitoring: Regularly monitor work surfaces for contamination using a Geiger counter with a pancake probe for ¹⁴C or by taking wipe tests for ³H. Keep detailed records of survey results.

-

Personal Monitoring: Radiation badges are generally not effective for detecting low-energy beta emitters like ¹⁴C and ³H. Bioassays, such as urine analysis, may be required to monitor for internal exposure.

-

3.2 Quantitative Data on Radiation and Cytotoxicity

The use of radioactive amino acids can pose a direct cytotoxic risk to cells in culture, which can affect experimental outcomes. This toxicity is proportional to the amount of intracellular decay.

| Isotope | Activity Concentration | Effect on Embryonic Rat Lung Cultures | Reference |

| ¹⁴C or ³⁵S | > 60 d/c/d | No evident toxicity | |

| ¹⁴C or ³⁵S | ~100 d/c/d | Slowed cell growth | |

| ¹⁴C or ³⁵S | ~200 d/c/d | Stopped cell growth | |

| ³H | > 90 d/c/d | No evident toxicity | |

| ³H | ~200 d/c/d | Slowed cell growth | |

| ³H | ~400 d/c/d | Stopped cell growth | |

| *d/c/d = disintegrations per cell per day |

Radiation exposure from ingested ¹⁴C-labeled nutrients in human studies is generally very low.

| ¹⁴C-Labeled Nutrient | Administered Dose | Whole Body Exposure | Comparison | Reference |

| β-carotene, α-tocopherol, lutein, folic acid | 36 - 100 nCi | 0.12 - 5.2 µSv | A 4-hour airline flight results in ~20 µSv of exposure. |

3.3 Experimental Protocol: General Workflow for a Radioactive Tracer Experiment

Methodology:

-

Preparation and Planning:

-

Conduct a "dry run" of the experiment without radioactive material to optimize procedures and minimize handling time.

-

Prepare the designated work area by covering surfaces with absorbent, plastic-backed paper.

-

Assemble all necessary materials and PPE before handling the radioactive stock.

-

-

Handling and Dispensing:

-

Thaw the radioactive amino acid stock solution behind appropriate shielding if necessary.

-

Perform all manipulations of the stock solution in a designated area (e.g., fume hood) to prevent contamination and inhalation.

-

Use appropriate remote handling tools if working with high-energy emitters.

-

-

Experimental Procedure:

-

Introduce the labeled amino acid into the biological system (e.g., cell culture medium, injection).

-

Incubate for the desired period.

-

-

Harvesting and Analysis:

-

Harvest cells or tissues and process them according to the experimental design.

-

All equipment and consumables that come into contact with radioactive material must be treated as radioactive waste.

-

-

Decontamination and Monitoring:

-

After completing the experiment, thoroughly monitor the work area, equipment, and yourself for contamination.

-

Decontaminate any affected areas using appropriate cleaning solutions.

-

Dispose of all radioactive waste in properly labeled and shielded containers.

-

Caption: Decision logic for choosing a labeling method.

References

A Comprehensive Technical Guide to the Storage of Fmoc-Met-OH-¹³C₅,¹⁵N Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the optimal storage and handling conditions for Fmoc-Met-OH-¹³C₅,¹⁵N powder, a critical isotopically labeled amino acid derivative used in peptide synthesis and proteomics research. Proper storage is paramount to maintain its chemical integrity, isotopic enrichment, and ensure the reproducibility of experimental results.

Core Storage Recommendations

Fmoc-Met-OH-¹³C₅,¹⁵N is a stable, white to off-white solid powder. However, like many complex organic molecules, its shelf-life can be compromised by improper storage. The primary factors to control are temperature, moisture, and light. The methionine side chain is also susceptible to oxidation, which is a key consideration for long-term stability.

Quantitative Storage Parameters

To ensure the longevity and purity of Fmoc-Met-OH-¹³C₅,¹⁵N powder, the following conditions are recommended based on supplier data sheets and general best practices for Fmoc-protected amino acids.

| Parameter | Condition | Duration | Rationale |

| Temperature | 2°C to 8°C | Standard | Recommended by multiple suppliers for maintaining stability[1]. |

| 0°C to 8°C | Standard | A slightly broader but acceptable refrigerated range[2]. | |

| -20°C | Long-term (up to 3 years) | Ideal for preserving the integrity of the powder over extended periods[3]. | |

| 4°C | Mid-term (up to 2 years) | A suitable alternative to freezing for intermediate storage durations. | |

| Atmosphere | Dry, Inert Gas (e.g., Argon, Nitrogen) | Recommended | Minimizes exposure to moisture and oxygen, reducing the risk of hydrolysis and methionine oxidation. |

| Light Exposure | Protect from light | Always | One supplier explicitly recommends protecting the compound from light, which can cause degradation. |

| Container | Tightly sealed | Always | Prevents contamination and absorption of atmospheric moisture. |

Experimental Protocols and Handling

General Handling and Personal Protective Equipment (PPE)

Due to the nature of the compound as a fine powder and a combustible solid, proper handling is essential.

-

Personal Protective Equipment : Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat. In situations where dust may be generated, a dust mask (type N95 or equivalent) is recommended.

-

Ventilation : Handle the powder in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

-

Dispensing : When weighing and dispensing the powder, take care to avoid creating dust. Use appropriate tools and a clean, dry weighing vessel.

-

Container Sealing : After dispensing, ensure the container is tightly resealed to protect the remaining product from atmospheric moisture and oxygen. Purging the container with an inert gas like argon or nitrogen before sealing is a good practice for long-term storage.

Protocol for Aliquoting for Long-Term Storage

To prevent degradation from repeated warming and cooling cycles and exposure to the atmosphere, it is advisable to aliquot the bulk powder into smaller, single-use quantities.

-

Preparation : Work in a clean, dry environment, preferably with controlled humidity.

-

Dispensing : Carefully weigh the desired amount of Fmoc-Met-OH-¹³C₅,¹⁵N powder into smaller, appropriate containers (e.g., amber glass vials with screw caps).

-

Inerting : If possible, flush the headspace of each vial with a gentle stream of dry argon or nitrogen.

-

Sealing : Immediately and tightly seal the vials.

-

Labeling : Clearly label each aliquot with the compound name, lot number, quantity, and date.

-

Storage : Place the aliquoted vials in the recommended storage conditions (e.g., -20°C for long-term storage).

Key Stability Considerations

The methionine residue in Fmoc-Met-OH-¹³C₅,¹⁵N is susceptible to oxidation, which converts the thioether side chain into a sulfoxide (Met(O)). This modification can interfere with subsequent peptide synthesis and biological assays. Storing the compound under a dry, inert atmosphere at low temperatures is the most effective way to minimize this oxidative degradation.

Visualized Storage Workflow

The following diagram illustrates the decision-making process and workflow for the proper storage of Fmoc-Met-OH-¹³C₅,¹⁵N powder.

Caption: Workflow for handling and storage of Fmoc-Met-OH-¹³C₅,¹⁵N powder.

This comprehensive guide, based on available product information and established laboratory practices, provides the necessary framework for researchers and scientists to maintain the quality and integrity of their Fmoc-Met-OH-¹³C₅,¹⁵N stock. Adherence to these storage and handling protocols will contribute to the success and reliability of research outcomes.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Met-OH-¹³C₅,¹⁵N in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a powerful technique in biomedical and pharmaceutical research. The incorporation of amino acids enriched with heavy isotopes, such as ¹³C and ¹⁵N, provides a distinct mass shift that enables a wide range of applications, including quantitative proteomics, metabolic flux analysis, and structural studies by nuclear magnetic resonance (NMR) and mass spectrometry (MS). Methionine, with its unique sulfur-containing side chain, often plays critical roles in protein structure and function. This document provides a detailed protocol for the incorporation of Fmoc-L-methionine-(¹³C₅, ¹⁵N) (Fmoc-Met-OH-¹³C₅,¹⁵N) into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

The chemical behavior of isotopically labeled amino acids in SPPS is identical to that of their unlabeled counterparts. Therefore, the protocols for coupling Fmoc-Met-OH-¹³C₅,¹⁵N are based on standard, optimized procedures for Fmoc-Met-OH, with special considerations to prevent common side reactions associated with methionine.

Key Considerations for Methionine Incorporation

The primary challenges in the synthesis of methionine-containing peptides are the oxidation of the thioether side chain to methionine sulfoxide and S-alkylation during the final cleavage step.[1] These side reactions can be minimized through the careful selection of reagents and reaction conditions.

Experimental Protocols

This section details the step-by-step procedures for the successful incorporation of Fmoc-Met-OH-¹³C₅,¹⁵N into a peptide sequence.

Materials and Reagents

-

Fmoc-Met-OH-¹³C₅,¹⁵N

-

SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

Fmoc-protected amino acids

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail (Reagent H recommended for methionine):

-

Trifluoroacetic acid (TFA): 81%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

Water: 3%

-

Dimethylsulfide (DMS): 2%

-

Ammonium iodide (NH₄I): 1.5% (w/w)

-

Protocol for SPPS Cycle

The following protocol outlines a single coupling cycle for incorporating Fmoc-Met-OH-¹³C₅,¹⁵N. This cycle is repeated for each amino acid in the peptide sequence.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-Met-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading). For example, using DIC/HOBt:

-

Dissolve Fmoc-Met-OH-¹³C₅,¹⁵N and HOBt (or Oxyma) in DMF.

-

Add DIC and allow the activation to proceed for 5-10 minutes.

-

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Monitoring the Coupling Reaction (Optional but Recommended):

-

Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Final Cleavage and Deprotection

To prevent oxidation of the methionine side chain, the use of a specialized cleavage cocktail is crucial. Reagent H has been shown to be highly effective in minimizing methionine sulfoxide formation.

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail (e.g., Reagent H) to the dried resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether multiple times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC. The mass spectrum will show a mass shift corresponding to the incorporated ¹³C₅ and ¹⁵N isotopes.

Data Presentation

The efficiency of incorporating Fmoc-Met-OH-¹³C₅,¹⁵N is expected to be comparable to its unlabeled counterpart, with coupling efficiencies typically exceeding 99% under optimized conditions.

| Parameter | Typical Value | Analytical Method |

| Coupling Efficiency | > 99% | Kaiser Test / HPLC analysis of a cleaved aliquot |

| Overall Yield | Sequence-dependent | RP-HPLC purification and gravimetric analysis |

| Purity (Crude) | Sequence-dependent | Analytical RP-HPLC |

| Purity (Purified) | > 95-98% | Analytical RP-HPLC |

| Isotopic Enrichment | > 98% | Mass Spectrometry |

Table 1: Expected quantitative data for the incorporation of Fmoc-Met-OH-¹³C₅,¹⁵N in SPPS.

Visualizations

Experimental Workflow

Caption: Workflow for the solid-phase synthesis of a peptide incorporating Fmoc-Met-OH-¹³C₅,¹⁵N.

Logical Relationship of Methionine Side Reactions and Prevention

Caption: Relationship between methionine side reactions and preventive measures during SPPS cleavage.

References

Application Notes and Protocols for Quantitative Proteomics Using Fmoc-Met-OH-13C5,15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance and its dynamic changes in response to various stimuli or disease states. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry-based protein quantification.[1][2] This document provides detailed application notes and experimental protocols for the use of Fmoc-Met-OH-13C5,15N, a stable isotope-labeled form of the essential amino acid methionine, in quantitative proteomics studies.

The use of isotopically labeled methionine offers a valuable approach to SILAC, particularly for studying protein synthesis, turnover, and the dynamics of methionine metabolism itself.[1] this compound, with its five 13C atoms and one 15N atom, provides a distinct mass shift that allows for the clear differentiation and quantification of protein populations from different experimental conditions.

Applications in Quantitative Proteomics

The use of this compound in SILAC experiments is applicable to a wide range of research areas, including:

-

Drug Discovery and Development: Elucidating the mechanism of action of novel drug candidates by monitoring changes in the proteome of treated cells. This can help identify on-target and off-target effects and discover potential biomarkers of drug efficacy or toxicity.

-

Disease Mechanism Research: Investigating the pathological changes in protein expression associated with diseases such as cancer, neurodegenerative disorders, and metabolic diseases. For instance, methionine metabolism is often dysregulated in cancer, making labeled methionine a valuable tool for studying these alterations.[3]

-

Protein Turnover Studies: Measuring the rates of protein synthesis and degradation to understand the dynamics of protein homeostasis. Dynamic SILAC experiments, where cells are switched between light and heavy media over time, are particularly well-suited for this application.[4]

-

Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs, such as phosphorylation and methylation, in response to cellular signaling events.

-

Signal Transduction Pathway Analysis: Mapping the components of signaling pathways and understanding how their expression and modification states change upon stimulation or inhibition.

Data Presentation: Quantitative Proteomics Data Summary

The following tables are illustrative examples of how quantitative data from a SILAC experiment using this compound can be presented. The data would be generated from the mass spectrometry analysis of peptides from "light" (unlabeled) and "heavy" (labeled) cell populations.

Table 1: Differentially Expressed Proteins in Drug-Treated vs. Control Cells

| Protein ID (UniProt) | Gene Name | Protein Name | Log2 (Heavy/Light Ratio) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |

| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.89 | 0.005 | Downregulated |

| Q06830 | BAX | Apoptosis regulator BAX | 1.98 | 0.003 | Upregulated |

| P10415 | CASP3 | Caspase-3 | 1.75 | 0.010 | Upregulated |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | -1.52 | 0.012 | Downregulated |

Table 2: Protein Turnover Rates Determined by Dynamic SILAC

| Protein ID (UniProt) | Gene Name | Protein Name | Half-life (hours) | Synthesis Rate (k_syn) | Degradation Rate (k_deg) |

| P60709 | ACTB | Actin, cytoplasmic 1 | 72.5 | 0.0096 | 0.0095 |

| P02768 | ALB | Serum albumin | 480.2 | 0.0014 | 0.0014 |

| P08670 | VIM | Vimentin | 95.8 | 0.0072 | 0.0072 |

| Q16665 | NPM1 | Nucleophosmin | 24.3 | 0.0285 | 0.0284 |

| P62736 | UBA52 | Ubiquitin-60S ribosomal protein L40 | 12.1 | 0.0573 | 0.0571 |

Experimental Protocols

This section provides a generalized protocol for a quantitative proteomics experiment using this compound. This protocol should be adapted and optimized for specific cell lines and experimental goals.

Protocol 1: Standard SILAC for Differential Protein Expression

Objective: To compare the relative abundance of proteins between two experimental conditions (e.g., drug-treated vs. control).

Materials:

-

Cell line of interest (auxotrophic for methionine is ideal but not strictly necessary for many cell lines)

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-methionine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-methionine (unlabeled)

-

"Heavy" this compound (Note: The Fmoc protecting group must be removed before use in cell culture. Typically, the free amino acid L-Methionine-13C5,15N would be used for metabolic labeling.)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and reagents

-

In-gel or in-solution digestion kit (with Trypsin)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Prepare "light" and "heavy" SILAC media. Supplement the methionine-deficient medium with either "light" L-methionine or "heavy" L-Methionine-13C5,15N to the normal physiological concentration. Add dFBS and other necessary supplements.

-

Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.

-

Subculture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

-

Experimental Treatment:

-

Once labeling is complete, apply the experimental treatment (e.g., drug administration) to one of the cell populations (either "light" or "heavy" labeled). The other population serves as the control.

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations separately. Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

-

Protein Quantification and Mixing:

-

Quantify the protein concentration in each lysate.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

-

Protein Separation and Digestion:

-

Separate the mixed protein sample by 1D SDS-PAGE.

-

Excise gel bands and perform in-gel tryptic digestion. Alternatively, perform in-solution digestion of the mixed lysate.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of each protein based on the intensity ratios of the "heavy" and "light" peptide pairs.

-

Protocol 2: Dynamic SILAC for Protein Turnover Analysis

Objective: To measure the rates of protein synthesis and degradation.

Procedure:

-

Initial Labeling:

-

Grow cells in "heavy" SILAC medium for at least five to six doublings to achieve a fully labeled proteome.

-

-

Label Chase:

-

At time point zero (t=0), switch the cells to "light" SILAC medium.

-

Harvest cells at multiple time points after the switch (e.g., 0, 4, 8, 12, 24, 48 hours).

-

-

Sample Preparation and Analysis:

-

Lyse the cells from each time point.

-

Quantify and process the protein samples for LC-MS/MS analysis as described in Protocol 1.

-

-

Data Analysis:

-

Quantify the ratio of "heavy" to "light" peptides for each protein at each time point.

-

The rate of decrease in the "heavy" to "light" ratio over time corresponds to the protein degradation rate, while the rate of appearance of "light" peptides reflects the synthesis rate. Model the data to calculate protein half-lives.

-

Visualizations

Experimental Workflow

References

- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SILAC Experiments with Labeled Methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, one can achieve accurate relative quantification of protein abundance between different experimental conditions.[3] The key advantage of SILAC is that samples are combined at the very beginning of the experimental workflow, minimizing sample-to-sample variation.[4]

This guide provides a detailed, step-by-step protocol for conducting SILAC experiments using labeled methionine. Methionine is an essential amino acid and its labeling can be particularly useful for studying protein synthesis, turnover, and post-translational modifications like methylation.[5]

Experimental Workflow Overview

The SILAC experiment is broadly divided into two main phases: an adaptation phase and an experimental phase. During the adaptation phase, cells are cultured in SILAC media to ensure complete incorporation of the labeled amino acid. The experimental phase involves applying a stimulus or treatment to one of the cell populations before harvesting, sample preparation, and analysis.

A generalized workflow for a SILAC experiment is depicted below.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mass Spectrometry Sample Preparation with 13C,15N Labeled Peptides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of samples for quantitative mass spectrometry using peptides labeled with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N). The methodologies described herein are essential for accurate and reproducible quantification of proteins in complex biological samples, a critical aspect of drug discovery and development, biomarker identification, and systems biology research.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2] This technique involves the incorporation of non-radioactive, stable isotope-labeled amino acids into the entire proteome of living cells.[3] By culturing one cell population in a "light" medium containing natural amino acids and another in a "heavy" medium containing ¹³C and/or ¹⁵N labeled amino acids (typically arginine and lysine), two distinct, mass-encoded proteomes are generated.[3][4] The key advantage of SILAC is that the samples can be combined at the very beginning of the experimental workflow, minimizing quantitative errors that can be introduced during sample preparation. Subsequent analysis by mass spectrometry allows for the direct comparison of the signal intensities of the "light" and "heavy" peptide pairs, providing accurate relative quantification of protein abundance between the different experimental conditions.

These application notes provide a comprehensive workflow, from cell culture and harvesting to protein digestion and peptide cleanup, ensuring high-quality samples for mass spectrometric analysis. Detailed protocols for both in-solution and in-gel digestion are presented, along with a comparative analysis of their performance.

Experimental Workflow Overview

The overall experimental workflow for a typical SILAC-based quantitative proteomics experiment is depicted below. The process begins with the metabolic labeling of cells, followed by cell lysis, protein extraction, and protein quantification. The "light" and "heavy" protein lysates are then combined, subjected to enzymatic digestion to generate peptides, and the resulting peptide mixture is desalted and purified prior to analysis by LC-MS/MS.

Caption: A general workflow for SILAC-based quantitative proteomics experiments.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the sample preparation workflow.

Table 1: SILAC Labeling Efficiency

| Cell Line | Labeled Amino Acids | Number of Cell Doublings | Labeling Efficiency (%) | Reference |

| Primary Endothelial Cells | ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine | 2 | ~90 | |

| Mammalian Cell Lines | Deuterated Leucine | 5 | >96.9 | |

| Various Cell Lines | ¹³C or ¹⁵N labeled Lys/Arg | >5 | >95 | |

| HEK293T cells | ¹³C₆¹⁵N₂-Lysine, ¹³C₆¹⁵N₄-Arginine | >5 | >99 |

Table 2: Protein and Peptide Recovery at Key Stages

| Sample Preparation Step | Method | Starting Material | Recovery Rate (%) | Reference |

| Cell Lysis | Sonication | Bacterial Cells | Variable, dependent on optimization | |

| Cell Lysis | French Press | Bacterial/Mammalian Cells | High, minimal heat generation | |

| Peptide Desalting | C18 Column | Various Peptides | 75-90 | |

| Peptide Desalting | C18 Column | Hydrophobic/Hydrophilic Peptides | 39-45 | |

| Peptide Desalting | Sep-Pak C18 Cartridge | Digested Peptides | 40-60 (user reported) |

Table 3: Comparison of In-Solution and In-Gel Digestion

| Parameter | In-Solution Digestion | In-Gel Digestion | Reference |

| Protein/Peptide Identification | Higher number of identified peptides and proteins | Lower number of identified peptides and proteins | |

| Sequence Coverage | Greater sequence coverage | Lower sequence coverage | |

| Reproducibility | More reproducible | Less reproducible | |

| Throughput | Higher, more amenable to automation | Lower, more manual steps | |

| Peptide Recovery | Generally higher | Can be lower due to peptide loss during extraction | |

| Contaminant Removal | Requires dedicated cleanup step | Effective at removing detergents and salts during electrophoresis |

Experimental Protocols

Protocol 1: SILAC Metabolic Labeling of Mammalian Cells

This protocol describes the labeling of two populations of mammalian cells with "light" and "heavy" amino acids.

Materials:

-

SILAC-grade cell culture medium (deficient in L-lysine and L-arginine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-lysine and L-arginine

-

"Heavy" ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks or plates

Procedure:

-

Prepare SILAC Media:

-

Prepare "light" medium by supplementing the SILAC-grade medium with "light" L-lysine and L-arginine to their normal physiological concentrations. Add dFBS to a final concentration of 10% and penicillin-streptomycin.

-

Prepare "heavy" medium by supplementing the SILAC-grade medium with "heavy" ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine to the same final concentrations as the "light" amino acids. Add dFBS and penicillin-streptomycin as for the "light" medium.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

-

Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids. The labeling efficiency should be greater than 95-97%.

-

-

Cell Harvesting:

-

After the desired experimental treatment, wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization. If using trypsin, ensure to quench with medium containing the respective "light" or "heavy" amino acids.

-

Pellet the cells by centrifugation and store at -80°C until further processing.

-

Protocol 2: Protein Extraction and Quantification

Materials:

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Microcentrifuge

Procedure:

-

Cell Lysis:

-

Resuspend the "light" and "heavy" cell pellets in an appropriate volume of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Carefully collect the supernatants containing the soluble proteins.

-

Determine the protein concentration of both the "light" and "heavy" lysates using a BCA protein assay.

-

-

Sample Pooling:

-

Combine equal amounts of protein from the "light" and "heavy" lysates in a fresh microcentrifuge tube.

-

Protocol 3: In-Solution Protein Digestion

This protocol is suitable for the digestion of complex protein mixtures.

Materials:

-

Ammonium bicarbonate (NH₄HCO₃)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid (FA)

-

Acetonitrile (ACN)

Procedure:

-

Reduction and Alkylation:

-

To the combined protein lysate, add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 1 hour.

-

Cool the sample to room temperature and add IAA to a final concentration of 55 mM.

-

Incubate in the dark at room temperature for 45 minutes.

-

-

Trypsin Digestion:

-

Dilute the sample with 50 mM NH₄HCO₃ to reduce the concentration of any denaturants (e.g., urea, if used).

-

Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

-

-

Digestion Quenching:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Protocol 4: In-Gel Protein Digestion

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

-

Coomassie Brilliant Blue stain

-

Destaining solution (e.g., 50% methanol, 10% acetic acid)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Acetonitrile (ACN)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid (FA)

Procedure:

-

Gel Electrophoresis and Staining:

-

Separate the combined protein lysate by 1D SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue.

-

-

Excision and Destaining:

-

Excise the protein bands of interest using a clean scalpel.

-

Cut the gel pieces into small cubes (~1 mm³).

-

Destain the gel pieces by washing with destaining solution until the gel is clear.

-

-

Reduction and Alkylation:

-

Dehydrate the gel pieces with ACN.

-

Rehydrate with 10 mM DTT in 100 mM NH₄HCO₃ and incubate at 56°C for 1 hour.

-

Remove the DTT solution and add 55 mM IAA in 100 mM NH₄HCO₃. Incubate in the dark at room temperature for 45 minutes.

-

-

Trypsin Digestion:

-

Wash and dehydrate the gel pieces with ACN.

-

Rehydrate the gel pieces in an ice-cold solution of trypsin (e.g., 12.5 ng/µL) in 50 mM NH₄HCO₃.

-

Incubate on ice for 45 minutes.

-

Add enough 50 mM NH₄HCO₃ to cover the gel pieces and incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Collect the supernatant.

-

Perform two sequential extractions of the peptides from the gel pieces using a solution of 50% ACN and 5% formic acid.

-

Pool all supernatants.

-

Protocol 5: Peptide Cleanup with C18 Solid-Phase Extraction (SPE)

This protocol is for desalting and concentrating the peptide mixture before LC-MS/MS analysis.

Materials:

-

C18 SPE spin tips or cartridges

-

Wetting/Conditioning Solution (e.g., 50% ACN, 0.1% FA)

-

Equilibration/Wash Solution (e.g., 0.1% FA in water)

-

Elution Solution (e.g., 70% ACN, 0.1% FA)

Procedure:

-

Conditioning:

-

Condition the C18 tip by passing the wetting/conditioning solution through it.

-

-

Equilibration:

-

Equilibrate the C18 tip by passing the equilibration/wash solution through it.

-

-

Sample Loading:

-

Load the acidified peptide sample onto the C18 tip.

-

-

Washing:

-

Wash the bound peptides with the equilibration/wash solution to remove salts and other hydrophilic contaminants.

-

-

Elution:

-

Elute the desalted peptides with the elution solution.

-

-

Drying and Reconstitution:

-

Dry the eluted peptides in a vacuum centrifuge.

-

Reconstitute the peptides in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical flow of sample processing choices and their implications.

Caption: Decision tree for protein digestion methods in a proteomics workflow.

Conclusion